4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazolidine ring with a pyrrolo[2,3-d]pyrimidine core. Such structural features make it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. For instance, the reaction mixture might be stirred at elevated temperatures for several hours to ensure complete conversion of intermediates .
Chemical Reactions Analysis
Types of Reactions
4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .
Scientific Research Applications
4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine .
Uniqueness
What sets 4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific combination of the pyrazolidine and pyrrolo[2,3-d]pyrimidine rings, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential as a multi-targeted kinase inhibitor and its effectiveness in inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-2,5-6,13-14H,3-4H2,(H,10,11,12) |
InChI Key |
IPIZGFYROSTEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)C2=C3C=CNC3=NC=N2 |
Origin of Product |
United States |
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